Enantiomer Discrimination on PDE4D
A direct head-to-head study compared L-869298 (the active (+)-1 enantiomer) with its enantiomer L-869299 ((-)-1) in a PDE4D catalytic activity assay. L-869298 inhibited PDE4D with an IC50 of 0.4 nM, whereas L-869299 exhibited an IC50 of 43 nM, representing a 107-fold difference in affinity [1]. Co-crystal structures of both enantiomers bound to PDE4D at 2.0 Å resolution revealed that the weaker enantiomer adopts an unfavorable conformation, losing key Mg-bound water interactions with the pyridine N-oxide moiety [1].
| Evidence Dimension | PDE4D catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | L-869298: IC50 = 0.4 nM |
| Comparator Or Baseline | L-869299: IC50 = 43 nM |
| Quantified Difference | 107-fold higher potency for L-869298 (0.4 nM vs 43 nM) |
| Conditions | PDE4D catalytic domain; [3H]-cAMP hydrolysis assay; pH 7.5; 2°C; PDE-SPA kit (Amersham) [1] |
Why This Matters
This enantiomeric specificity demonstrates that the biological activity of L-869298 is stereochemically driven, making the (S)-enantiomer essential for sub-nanomolar potency; substitution with racemic material or the (R)-enantiomer would result in a >100-fold loss of target engagement.
- [1] Huai Q, Sun Y, Wang H, Macdonald D, Aspiotis R, Robinson H, Huang Z, Ke H. Enantiomer Discrimination Illustrated by the High Resolution Crystal Structures of Type 4 Phosphodiesterase. J Med Chem. 2006;49(6):1867-1873. doi:10.1021/jm051273d. PMID: 16539372. View Source
